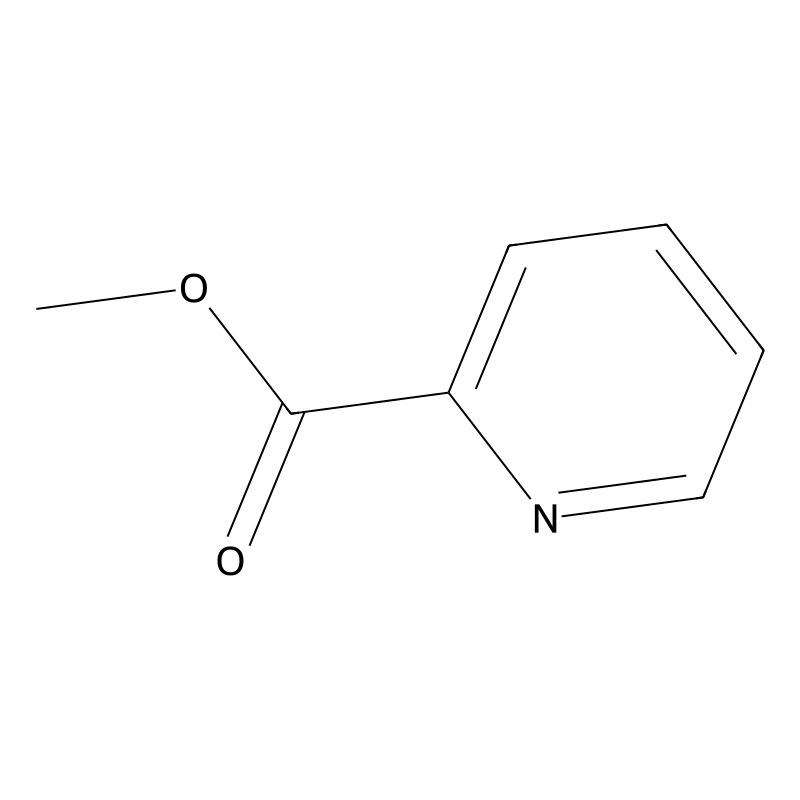

Methyl picolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

Methyl picolinate serves as a building block in the synthesis of various organic compounds. These include:

- 3-substituted-imidazo[1,5-α]pyridines: This class of heterocyclic compounds holds potential for medicinal chemistry research due to their diverse biological activities [].

- N-benzylpicolinamide: This compound finds use in the preparation of specific catalysts [].

- Pyrimidine and its derivatives: Pyrimidines are crucial components of nucleic acids (DNA and RNA) and are explored for their potential in pharmaceutical development [, ].

Research Tool:

While limited, some studies have employed methyl picolinate as a research tool. For instance, one study investigated its potential role in identifying the novel coronavirus (SARS-CoV-2) based on its ability to inhibit viral replication []. However, further research is needed to validate these findings and understand its underlying mechanisms.

Methyl picolinate is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. It is classified as an ester, specifically the methyl ester of picolinic acid, which is a derivative of pyridine. Methyl picolinate appears as a colorless to pale yellow liquid and has a characteristic aromatic odor. It is soluble in organic solvents such as ethanol and ether but has limited solubility in water. This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture due to its biological activity and synthetic versatility .

- Esterification: Methyl picolinate can be synthesized through the reaction of picolinic acid with methanol, often catalyzed by acid catalysts.

- Hydrolysis: In the presence of water and an acid or base, methyl picolinate can hydrolyze back to picolinic acid and methanol.

- Transesterification: This compound can react with different alcohols to form various esters.

- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to diverse derivatives .

Methyl picolinate exhibits several biological activities, making it of interest in pharmacology:

- Neuroprotective Effects: Research has indicated that methyl picolinate may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

- Antioxidant Activity: The compound has shown antioxidant capabilities, which could contribute to cellular protection against oxidative stress.

- Metabolic Regulation: It may influence metabolic pathways, particularly those related to lipid metabolism .

There are several methods for synthesizing methyl picolinate:

- Direct Esterification:

- Picolinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

- Oxidative Esterification:

- Glycosylation:

- Alternative Synthetic Routes:

Methyl picolinate has diverse applications across several fields:

- Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds and pharmaceuticals.

- Agriculture: The compound may be used in the formulation of agrochemicals due to its biological activity.

- Flavoring Agents: Its aromatic properties make it suitable for use in flavoring and fragrance industries.

- Chemical Intermediates: Methyl picolinate can be utilized as an intermediate in organic synthesis for producing more complex molecules .

Studies have explored the interactions of methyl picolinate with various biological systems:

- Enzyme Interactions: Research indicates that methyl picolinate can influence enzyme activity related to metabolic processes.

- Cellular Studies: In vitro studies have shown that this compound may modulate cellular pathways involved in neuroprotection and antioxidant defense mechanisms .

- Drug Formulations: Its compatibility with other pharmaceutical agents is being investigated for potential combination therapies .

Methyl picolinate shares structural and functional similarities with several compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl nicotinate | C₇H₇NO₂ | Similar structure; used in pharmaceuticals |

| Methyl 6-hydroxymethylpicolinate | C₈H₉NO₃ | Exhibits glycosylation properties |

| Dimethyl pyridine-2,5-dicarboxylate | C₉H₁₁N₃O₄ | Used in organic synthesis; more complex structure |

Uniqueness of Methyl Picolinate

Methyl picolinate stands out due to its specific combination of biological activity and versatility in synthesis. Unlike its analogs, it demonstrates unique neuroprotective effects while also serving as a key intermediate in various

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant